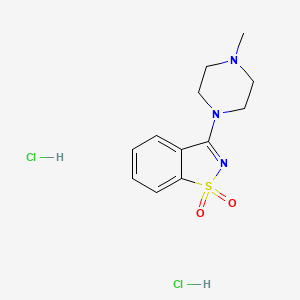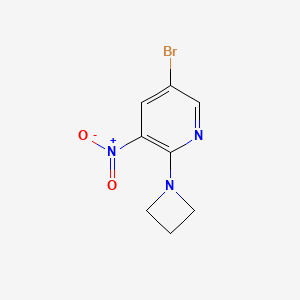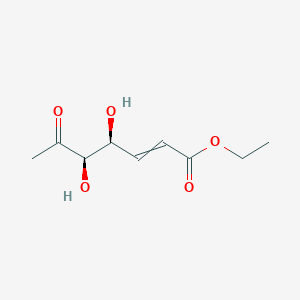
C12H17Cl2N3O2S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C12H17Cl2N3O2S H-8 dihydrochloride . It is a chemical substance with a molecular weight of 338.253. This compound is also referred to as 5-Isoquinolinesulfonamide, N-[2-(methylamino)ethyl]-, dihydrochloride . It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-8 dihydrochloride involves several steps. One common method includes the reaction of 5-isoquinolinesulfonamide with 2-(methylamino)ethyl chloride under specific conditions to form the desired product. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of H-8 dihydrochloride often involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as recrystallization and chromatographic purification to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
H-8 dihydrochloride: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .
Substitution: This reaction involves the replacement of one functional group with another.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of H-8 dihydrochloride may yield sulfonic acid derivatives , while reduction may produce amine derivatives .
Scientific Research Applications
H-8 dihydrochloride: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of H-8 dihydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Comparison with Similar Compounds
H-8 dihydrochloride: can be compared with other similar compounds such as oxythiamine chloride hydrochloride and tipracil hydrochloride . These compounds share similar structural features but differ in their specific functional groups and biological activitiesH-8 dihydrochloride is unique in its ability to inhibit a specific set of enzymes, making it valuable in certain research applications .
Properties
Molecular Formula |
C12H17Cl2N3O2S |
|---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide;dihydrochloride |
InChI |
InChI=1S/C12H15N3O2S.2ClH/c1-14-6-8-15(9-7-14)12-10-4-2-3-5-11(10)18(16,17)13-12;;/h2-5H,6-9H2,1H3;2*1H |
InChI Key |
QQOKPMDAMDTALT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12634038.png)




![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B12634081.png)


![[2,3'-Bithiophen]-5'-ylmethanamine](/img/structure/B12634103.png)
![(3aR,6aS)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]-5-naphthalen-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12634111.png)
-isoquinolinyl)-](/img/structure/B12634112.png)

![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-1-(4-nitrophenyl)ethan-1-one](/img/structure/B12634117.png)
![3-Bromo-5-[(2-methylpropan-2-yl)oxy]aniline](/img/structure/B12634124.png)
